2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile
Description
2-((1-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is a substituted imidazole derivative characterized by a 1H-imidazole core. The molecule features a 4-chlorophenyl group at position 1, a 4-methoxyphenyl group at position 5, and a thioacetonitrile moiety at position 2. The thioacetonitrile group (-SCH2CN) may enhance solubility in polar aprotic solvents and contribute to nucleophilic reactivity.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-23-16-8-2-13(3-9-16)17-12-21-18(24-11-10-20)22(17)15-6-4-14(19)5-7-15/h2-9,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJJMTDIPWLAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic molecule featuring an imidazole ring, a chlorophenyl group, a methoxyphenyl group, and a thioacetonitrile moiety. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound based on recent studies and findings.
Chemical Structure and Synthesis
The chemical formula for this compound is , with a molecular weight of approximately 351.86 g/mol. The synthesis typically involves multi-step organic reactions, optimizing conditions such as temperature and solvent choice to achieve high yields and purity.
Biological Activity Overview
Numerous studies have explored the biological activities associated with compounds similar to this compound. The following sections detail its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 4.69 µM to 156.47 µM against different Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC Range (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal properties have been observed, particularly against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 µM to over 200 µM depending on the specific compound variant .
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively documented, with mechanisms involving the inhibition of cell proliferation in various cancer cell lines. Studies have shown that these compounds can target multiple biological pathways, including those associated with apoptosis and cell cycle regulation.
For example, molecular docking studies suggest that these compounds can effectively bind to critical enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) . The anticancer activity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. While specific IC50 values for the compound are not widely reported, related imidazole derivatives have demonstrated IC50 values in the low micromolar range.
Case Studies and Research Findings
Several case studies highlight the promising biological activities of imidazole-based compounds:
- Antitumor Mechanisms : A study focusing on imidazole derivatives demonstrated their ability to induce apoptosis in cancer cells through caspase activation pathways .
- Synergistic Effects : Research has indicated that combining imidazole derivatives with other chemotherapeutic agents can enhance their efficacy against resistant cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications to the chlorophenyl and methoxyphenyl groups can significantly influence biological activity, indicating a pathway for optimizing drug design.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines. For example:
- Cell Line Studies : In vitro tests showed that the compound exhibited significant cytotoxic effects against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity:
- Bacterial Strains Tested : It was tested against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses moderate to strong antibacterial effects, making it a candidate for further development in treating bacterial infections .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- FTO Inhibition : Research indicates that imidazole derivatives can inhibit the fat mass and obesity-associated protein (FTO), which is involved in RNA demethylation processes. This inhibition could have implications for obesity and metabolic disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Key Structural Features : The presence of the thioether linkage and specific aromatic substitutions (like the chlorophenyl and methoxy groups) are essential for enhancing biological activity. Modifications to these groups can lead to improved potency and selectivity against target enzymes or receptors .
Case Studies
Comparison with Similar Compounds
Nitroimidazole Derivatives
- Compound (): 2-[[1-[(4-Chlorophenyl)methyl]-2-methyl-4-nitro-1H-imidazol-5-yl]thio]acetonitrile (CAS 77952-81-9, C13H11ClN4O2S, 322.77 g/mol) differs in substituent positions and functional groups. It has a nitro group at position 4, a methyl group at position 2, and a benzyl-chlorophenyl group at position 1.
- Synthesis () : Nitroimidazoles are often synthesized via chlorination (e.g., SOCl2) and TDAE-mediated reactions with carbonyl derivatives. The absence of a nitro group in the target compound may necessitate alternative synthetic routes, such as nucleophilic aromatic substitution or Suzuki coupling for aryl group introduction .
Methoxyphenyl-Substituted Imidazoles
- Compound (): 2-[4-(4-Methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide (C12H13N5O4, 307.27 g/mol) shares the 4-methoxyphenyl group but includes a nitro group at position 5 and an acetohydrazide moiety.
Heterocyclic Hybrids ()
- Compounds 4 and 5 : These thiazole-pyrazole-triazole hybrids (e.g., 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole) exhibit planar molecular geometries with fluorophenyl substituents. Their crystallographic data (triclinic, P̄1 symmetry) suggest dense packing, which could inform solubility predictions for the target compound if similar planar conformations exist .
Structural and Electronic Effects
Key Observations :
- The thioacetonitrile group offers unique reactivity compared to methyl () or hydrazide () substituents, such as participation in click chemistry or metal coordination .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves:
- Imidazole core formation via cyclization of substituted glyoxal derivatives with ammonium acetate under reflux (e.g., ethanol, 80°C, 12 hours) .
- Thioether linkage introduction by reacting the imidazole-2-thiol intermediate with 2-chloroacetonitrile in the presence of potassium carbonate (K₂CO₃) as a base, with acetonitrile as the solvent at 60°C for 6 hours .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters:
- Catalyst selection : Use of K₂CO₃ over NaOH improves thioether bond formation efficiency .
- Temperature control : Excessive heat (>100°C) during cyclization degrades the 4-methoxyphenyl substituent .
Basic: Which spectroscopic/chromatographic methods effectively characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regioselectivity of imidazole substitution (e.g., 4-chlorophenyl vs. 4-methoxyphenyl groups via aromatic proton splitting patterns) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak at m/z 410.0521 for C₁₉H₁₅ClN₃OS₂) .
- HPLC-PDA : Assess purity (>98% at 254 nm, C18 column, acetonitrile/water mobile phase) .
Basic: How to ensure compound stability during storage?
Methodological Answer:
- Storage conditions : -20°C in amber vials under argon to prevent photodegradation of the thioether group and hydrolysis of the nitrile moiety .
- Stability assays : Monitor degradation via monthly HPLC analysis; <5% decomposition over 6 months under optimal conditions .
Advanced: How to resolve contradictions in bioactivity data for analogous imidazole derivatives?
Methodological Answer:
- Systematic SAR studies : Synthesize analogs with controlled substitutions (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and test against standardized enzyme assays (e.g., COX-1/2 inhibition) .
- Meta-analysis : Cross-reference bioactivity datasets from PubChem and ChEMBL, excluding low-quality entries (e.g., IC₅₀ values without dose-response curves) .
- Expert validation : Collaborate with enzymology labs to replicate key assays (e.g., fluorescence polarization for binding affinity) .
Advanced: What computational strategies predict binding affinities with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1CX2 for cyclooxygenase) to prioritize high-affinity conformers .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
- QSAR modeling : Train models on datasets with >200 analogs to correlate substituent electronegativity with inhibitory potency (R² >0.85) .
Advanced: How to design studies comparing SARs of halogen-substituted analogs?
Methodological Answer:
- Library design : Synthesize 10 derivatives with systematic halogen variations (Cl, F, Br at 4-chlorophenyl position) .
- Standardized testing : Use identical assay conditions (e.g., 37°C, pH 7.4, 1% DMSO) for IC₅₀ determination against a kinase panel .
- Electrostatic potential mapping : Compare Mulliken charges at the imidazole C2 position using DFT calculations (Gaussian 16, B3LYP/6-31G*) to explain activity trends .
Advanced: How to address conflicting catalytic efficiency data in synthesis protocols?
Methodological Answer:
- Controlled replication : Repeat reported methods (e.g., vs. 9) with identical reagents (e.g., K₂CO₃ from Sigma-Aldrich, Lot: BCBT0001) .
- Kinetic profiling : Use in-situ IR spectroscopy to track reaction progress and identify rate-limiting steps (e.g., thiolate anion formation) .
- DoE optimization : Apply a Box-Behnken design to test temperature (50–90°C), solvent (DMF vs. acetonitrile), and catalyst loading (1–5 eq K₂CO₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
